α-甲基苄氨基苯并三唑

描述

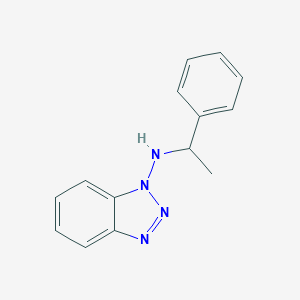

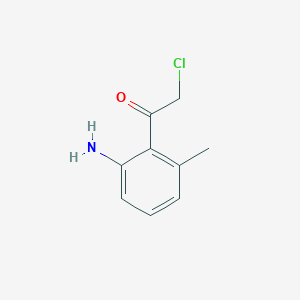

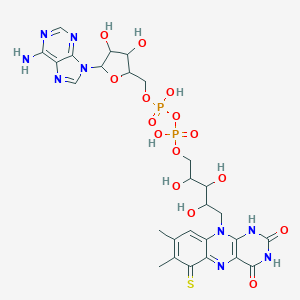

Alpha-Methylbenzylaminobenzotriazole is a chemical compound with a complex structure. It contains a total of 34 bonds, including 20 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 Triazole .

Synthesis Analysis

The synthesis of alpha-Methylbenzylaminobenzotriazole involves complex chemical reactions. Benzotriazole methodology, recognized as a versatile and successful synthesis protocol, has grown from an obscure level to very high popularity . The synthesis of trisubstituted 3-alkylamino-1,2,4-triazoles has been developed by using benzotriazole methodology .Molecular Structure Analysis

Alpha-Methylbenzylaminobenzotriazole contains a total of 32 atoms; 14 Hydrogen atoms, 14 Carbon atoms, and 4 Nitrogen atoms . It has a complex structure with multiple bonds and rings .Chemical Reactions Analysis

The chemical reactions involving alpha-Methylbenzylaminobenzotriazole are complex and involve multiple stages. The reaction starts with the reduction of the compound, followed by the loss of certain elements, leading to the formation of disulfide spices .科学研究应用

Neuropharmacological Potential

This compound is known for its high neuropharmacological potential . It has been found to interfere with natural neurotransmission pathways, making it attractive for the treatment of neurodegenerative disorders, such as Alzheimer’s disease . In silico studies and in vitro assays have shown how these motifs are embedded in more complex molecular constructs with key drug-like properties, such as neuronal regeneration and blocking neurodegeneration .

Synthesis of Chiral Amines

The compound is used in the synthesis of a wide range of chiral amines . The general synthetic pathway is based on asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation .

Inhibitor of Human AChE/BuChE

The N-methyl-dibenzylamine derivative is an important tertiary inhibitor of human AChE/BuChE (Acetylcholineristerase and Butylcholinestarase) and acts as a pure competitive inhibitor, since it binds to the central active site (CAS) of the enzyme .

Electrochemical Decarboxylative α-Methoxylation

The compound can be synthesized by the electrochemical decarboxylative α-methoxylation of α-amino acid derivatives . This method is standardized and can be easily transferred to any laboratory in the world .

Industrial Production of Enantiomerically Pure α-Amino Acids

Sterically constrained α-amino acids have found fundamental applications in the rational de novo design of peptides and peptidomimetics with enhanced metabolic stability and physiological functions . The compound can be used in the industrial production of these enantiomerically pure α-amino acids .

Antiviral Activity

N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides have been screened for in vitro cytotoxicity and antiviral activity against various viruses representative of Picornaviridae, such as Enterovirus Coxsackie B2 (CVB-2), and Polio (Sb-1) and few genera of the Flaviviridae such as bovine viral diarrhea virus (BVDV) .

属性

IUPAC Name |

N-(1-phenylethyl)benzotriazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-11(12-7-3-2-4-8-12)16-18-14-10-6-5-9-13(14)15-17-18/h2-11,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKDFAUZPHKYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909304 | |

| Record name | N-(1-Phenylethyl)-1H-benzotriazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenylethyl)benzotriazol-1-amine | |

CAS RN |

105026-61-7 | |

| Record name | alpha-Methylbenzylaminobenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105026617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Phenylethyl)-1H-benzotriazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does α-Methylbenzylaminobenzotriazole interact with Cytochrome P450 enzymes and what are the downstream effects?

A1: α-Methylbenzylaminobenzotriazole acts as a mechanism-based suicide inhibitor of specific Cytochrome P450 (CYP) enzymes, primarily CYP2B and to some extent CYP2. [, ] This means that it binds to the active site of these enzymes and, during the catalytic cycle, forms a reactive intermediate that irreversibly inactivates the enzyme. [, ] This inactivation leads to a decrease or complete inhibition of the enzyme's ability to metabolize its substrates. [, ] For instance, α-Methylbenzylaminobenzotriazole has been shown to inhibit the metabolism of (S)-nicotine, benzphetamine, ethoxyresorufin, and 3-methylindole in various experimental systems. [, ]

Q2: What are the applications of α-Methylbenzylaminobenzotriazole in studying drug metabolism?

A2: α-Methylbenzylaminobenzotriazole is a valuable tool in studying drug metabolism, particularly in identifying the specific CYP enzymes responsible for the biotransformation of a particular compound. [, ] By selectively inhibiting specific CYP isoforms, researchers can determine the contribution of those isoforms to the overall metabolism of a drug. [, ] This information can be crucial in understanding drug-drug interactions, predicting potential toxicities, and designing safer and more effective drugs.

Q3: Are there any differences in the sensitivity of different species or tissues to the inhibitory effects of α-Methylbenzylaminobenzotriazole?

A3: Yes, the sensitivity to α-Methylbenzylaminobenzotriazole can vary between species and even between different tissues within the same species. [, ] This variation is primarily due to differences in the expression levels and substrate specificities of CYP enzymes. [, ] For example, research indicates that α-Methylbenzylaminobenzotriazole is a more potent inhibitor of styrene metabolism in mouse Clara cells compared to rat Clara cells, potentially explaining the higher susceptibility of mice to styrene-induced toxicity. [] This highlights the importance of considering species and tissue-specific differences when using α-Methylbenzylaminobenzotriazole as a research tool.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)

![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)

![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B24778.png)